Predicted Lipophilicity (XLogP3-AA) Comparison: 3-Hydroxymethyl vs. 3-Carboxylic Acid and 3-Carbaldehyde Analogs
The target compound exhibits a computed XLogP3-AA of 0, which is lower than the 3-carbaldehyde analog (XLogP3-AA = 0.6) and the 3-carboxylic acid analog (XLogP3-AA = 0.7) [1]. This lower lipophilicity results from the hydroxymethyl group's ability to form an additional hydrogen bond donor, contributing to higher aqueous solubility. For medicinal chemistry programs targeting oral bioavailability, the XLogP of 0 places the compound closer to the optimal range (0–3) for CNS drug-likeness compared to analogs with higher logP values, though all three remain within a generally acceptable window [2].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0 |
| Comparator Or Baseline | 1H-Pyrazolo[3,4-b]pyridine-3-carbaldehyde (CAS 1010073-87-6): XLogP3-AA = 0.6; 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid (CAS 116855-08-4): XLogP3-AA = 0.7 |
| Quantified Difference | ΔXLogP = –0.6 (vs. carbaldehyde); ΔXLogP = –0.7 (vs. carboxylic acid) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025 release) |
Why This Matters
Lower XLogP predicts higher aqueous solubility and potentially improved oral absorption, making this compound a preferred starting point for CNS-targeted or solubility-challenged lead series.
- [1] PubChem computed XLogP3-AA values: CID 74892759 (target, XLogP=0), CID 55265608 (3-carbaldehyde, XLogP=0.6), CID 14140174 (3-carboxylic acid, XLogP=0.7). Data retrieved May 2026. View Source
- [2] Pajouhesh H, Lenz GR. 'Medicinal chemical properties of successful central nervous system drugs,' NeuroRx, Vol. 2, No. 4, pp. 541–553, 2005. DOI: 10.1602/neurorx.2.4.541. Optimal CNS drug XLogP range 0–3. View Source
